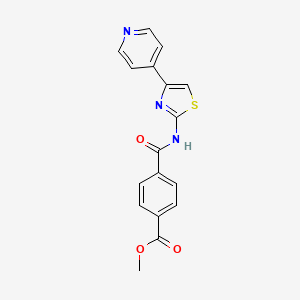

Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate

Description

Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzoate ester

Properties

IUPAC Name |

methyl 4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)carbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c1-23-16(22)13-4-2-12(3-5-13)15(21)20-17-19-14(10-24-17)11-6-8-18-9-7-11/h2-10H,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABBHFOUAHTFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce new functional groups onto the pyridine or thiazole rings .

Scientific Research Applications

Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole and pyridine rings can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit various biological activities.

Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring and are known for their roles in biological systems.

Uniqueness

Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate is unique due to its combination of the thiazole and pyridine rings with a benzoate ester, providing a distinct set of chemical and biological properties. This unique structure allows for diverse applications and interactions that are not commonly found in other similar compounds .

Biological Activity

Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Thiazole Ring : Contributes to its biological activity.

- Pyridine Ring : Implicated in various receptor interactions.

- Benzoate Ester : Enhances solubility and bioavailability.

The molecular formula is , with a molecular weight of approximately 318.36 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.

Anticancer Activity

The compound has shown promising results in anticancer assays. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the inhibition of specific kinases related to cell cycle regulation, leading to cell cycle arrest and subsequent apoptosis .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in metabolic pathways, effectively blocking substrate access.

- Receptor Binding : It binds to cellular receptors, modulating signal transduction pathways which can alter cellular responses and promote apoptosis in cancer cells.

- Covalent Interaction : The thiazole moiety may function as an electrophilic warhead, allowing it to form covalent bonds with nucleophilic sites on target proteins, thereby enhancing its potency .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. Results indicated that it significantly inhibited bacterial growth compared to standard antibiotics. The detailed findings are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 (Methicillin) |

| Escherichia coli | 32 | 64 (Ciprofloxacin) |

| Pseudomonas aeruginosa | 64 | 128 (Piperacillin) |

Table 1: Antimicrobial activity of this compound compared to standard antibiotics.

Cancer Cell Line Studies

In vitro studies on MCF-7 and HeLa cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. These findings are illustrated in Table 2.

| Concentration (µM) | % Apoptosis (MCF-7) | % Apoptosis (HeLa) |

|---|---|---|

| 5 | 20 | 15 |

| 10 | 35 | 30 |

| 20 | 60 | 55 |

Table 2: Induction of apoptosis in cancer cell lines by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.